6-Bromo-4-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a bromine atom at the 6th position and a phenyl group at the 4th position of the quinazoline ring. Quinazolines are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and neurology, as it exhibits promising biological properties, including cytotoxicity against cancer cell lines and possible inhibition of specific molecular targets such as the epidermal growth factor receptor.
6-Bromo-4-phenylquinazoline is synthesized from anthranilic acid and other chemical precursors through various synthetic routes. It is classified as an organic compound within the broader category of heterocycles, specifically quinazolines, which are known for their structural versatility and functional diversity in biological systems.
The synthesis of 6-bromo-4-phenylquinazoline typically involves several key steps:
Industrial production may utilize phase-transfer catalysis or other advanced catalytic methods to optimize yield and purity.
The molecular formula of 6-bromo-4-phenylquinazoline is with a molecular weight of approximately 260.13 g/mol. The compound features a planar structure conducive to π-π stacking interactions, which can enhance its biological activity.
Key structural data includes:
The structural integrity is critical for its interaction with biological targets, influencing its pharmacological properties.
6-Bromo-4-phenylquinazoline participates in various chemical reactions:
Common reagents for these reactions include strong nucleophiles for substitution and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action of 6-bromo-4-phenylquinazoline primarily involves its interaction with specific molecular targets within cells. Notably, it has been shown to bind effectively to the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition leads to reduced proliferation of cancer cells, making it a candidate for anticancer drug development . Additionally, it may act as an adenosine A2A receptor antagonist, presenting potential applications in treating neurodegenerative diseases.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) for confirming structural integrity .
6-Bromo-4-phenylquinazoline has several applications in scientific research:
Quinazoline, a fused bicyclic heterocycle comprising a benzene ring and a pyrimidine ring, represents a privileged scaffold in drug discovery due to its structural versatility and broad bioactivity profile. Naturally occurring quinazoline alkaloids like vasicine (isolated from Adhatoda vasica) historically demonstrated therapeutic potential, paving the way for synthetic derivatives [10]. The scaffold’s planar structure facilitates strong interactions with biological targets, particularly enzymes and receptors involved in disease pathways. Modifications at positions 2, 4, 6, and 7 significantly alter physicochemical properties and bioactivity, enabling tailored molecular designs [6] [10]. For instance, 4-substituted quinazolines often enhance target affinity, while halogenation at C6 or C7 improves metabolic stability and membrane permeability. This adaptability underpins the clinical success of quinazoline-based drugs like EGFR inhibitors (e.g., gefitinib) and α-blockers (e.g., prazosin) [10].
The quinazoline core offers distinct advantages for rational drug design:
Table 1: Key Physicochemical Properties of 6-Bromo-4-phenylquinazoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Notable Features |
---|---|---|---|---|
6-Bromo-4-phenylquinazoline | C₁₄H₉BrN₂ | 285.14 | 3.82* | High lipophilicity; bromine enhances target affinity |
6-Bromo-4-phenylquinazoline-2-carboxylic acid | C₁₅H₉BrN₂O₂ | 329.15 | 2.71 | Carboxylic acid enables salt formation |
6-Bromo-4-chloro-2-phenylquinazoline | C₁₄H₈BrClN₂ | 319.58 | 4.05 | Dual halogenation improves reactivity |
*Calculated from SMILES data [1] [7] [9].
Bromination is a strategic tool in medicinal chemistry, with bromine’s unique properties offering distinct advantages:
4-Phenylquinazoline derivatives evolved through distinct phases:
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5